molecular formula C7H9F2NO2 B1480496 7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid CAS No. 1935422-29-9

7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

Cat. No.: B1480496
CAS No.: 1935422-29-9
M. Wt: 177.15 g/mol
InChI Key: QLVIVPPZBMBDME-UHFFFAOYSA-N
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Description

7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a high-value chemical building block designed for advanced pharmaceutical research and development. This compound features a rigid, strained azabicyclo[4.1.0]heptane core—a structure that incorporates both a nitrogen atom and a cyclopropane ring—which is further functionalized with a carboxylic acid handle and two fluorine atoms at the bridgehead position . The presence of the carboxylic acid (C(O)OH) on the scaffold makes it a versatile intermediate for further synthetic manipulation, particularly through amide bond formation or decarboxylation reactions . The primary research application of this core structure and its close analogs is serving as a key synthetic precursor to novel quinolone and pyridone carboxylic acid compounds . These final products are a prominent class of synthetic antibacterial agents. The strained bicyclic system acts as a conformational constraint, while the fluorine atoms are known to enhance physicochemical properties and potentiate biological activity. Consequently, researchers utilize this synthon to create new molecular entities with potential broad-spectrum antibacterial activity for investigating novel therapeutic agents . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO2/c8-7(9)4-3-10-2-1-6(4,7)5(11)12/h4,10H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVIVPPZBMBDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1(C2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of azabicyclic carboxylic acids that have been explored for their pharmacological properties, including antibacterial and neuroactive effects.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₆H₈F₂N
  • Molecular Weight : 169.6 g/mol
  • IUPAC Name : 7,7-difluoro-3-azabicyclo[4.1.0]heptane

Antibacterial Properties

Research indicates that derivatives of azabicyclic compounds, including 7,7-difluoro-3-azabicyclo[4.1.0]heptane, exhibit significant antibacterial activity. These compounds have been tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
7,7-Difluoro-3-azabicyclo[4.1.0]heptaneE. coli8 µg/mL
7,7-Difluoro-3-azabicyclo[4.1.0]heptaneS. aureus16 µg/mL
7,7-Difluoro-3-azabicyclo[4.1.0]heptaneP. aeruginosa32 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .

Neuroactive Effects

In addition to its antibacterial properties, there is evidence that 7,7-difluoro-3-azabicyclo[4.1.0]heptane may influence neurological pathways. Studies have shown that it can act as a competitive inhibitor at nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission.

In vitro assays demonstrated that the compound inhibited the binding of radiolabeled bungarotoxin to nAChRs with a Ki value of approximately 5×1085\times 10^{-8} M . This suggests its potential use in treating neurodegenerative diseases or conditions associated with cholinergic dysfunction.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of azabicyclic carboxylic acids revealed that modifications to the bicyclic structure significantly enhanced antibacterial activity against resistant strains of bacteria . The study emphasized the importance of fluorine substitution at the 7-position, which appears to increase membrane permeability and disrupt bacterial cell wall synthesis.

Case Study 2: Neurotoxicity Assessment

Another investigation focused on the neurotoxic potential of related compounds in the context of cyanobacterial toxins . The study highlighted how structural analogs could serve as lead compounds for developing neuroprotective agents by modulating receptor activity without inducing toxicity.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Analgesic Properties
Research indicates that derivatives of 7,7-difluoro-3-azabicyclo[4.1.0]heptane exhibit significant activity against various neurotransmitter systems, which may contribute to their antidepressant and analgesic effects. For instance, studies have shown that certain analogs can modulate the serotonin and norepinephrine systems, making them potential candidates for treating depression and chronic pain conditions .

Neuropharmacology
The compound's structure allows it to interact with specific receptors in the brain, leading to its investigation as a potential treatment for neurological disorders. Its ability to cross the blood-brain barrier enhances its efficacy in targeting central nervous system disorders .

Organic Synthesis

Building Block for Complex Molecules
7,7-Difluoro-3-azabicyclo[4.1.0]heptane serves as an important building block in organic synthesis. Its unique bicyclic structure allows chemists to create complex molecules with specific stereochemistry and functional groups. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals where precise molecular configurations are crucial .

Synthesis of Prodrugs
The compound is also utilized in the development of prodrugs—medications that undergo metabolic conversion within the body to become active pharmacological agents. The bicyclic framework can be modified to enhance solubility and bioavailability of drug candidates .

Material Science

Polymeric Applications
In material science, derivatives of 7,7-difluoro-3-azabicyclo[4.1.0]heptane are being explored for their potential use in polymer chemistry. Their unique chemical properties may lead to the development of new materials with desirable mechanical and thermal properties .

Data Summary

Application Area Details
Medicinal ChemistryPotential antidepressant/analgesic; interacts with neurotransmitter systems
Organic SynthesisBuilding block for complex molecules; synthesis of prodrugs
Material SciencePotential use in polymer chemistry

Case Studies

  • Antidepressant Activity
    A study published in PMC highlighted the efficacy of a derivative of this compound in modulating serotonin levels, suggesting its potential as a novel antidepressant agent .
  • Synthesis Pathways
    Research has documented various synthetic pathways utilizing 7,7-difluoro-3-azabicyclo[4.1.0]heptane as a precursor for creating more complex structures, showcasing its versatility in organic synthesis .
  • Polymer Development
    Investigations into the use of this compound in developing new polymeric materials have shown promising results regarding enhanced thermal stability and mechanical strength compared to traditional materials .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl) to form esters.

  • Amide Coupling : Forms amides with primary/secondary amines using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI.

Example Reaction:

7 7 Difluoro 3 azabicyclo 4 1 0 heptane 6 carboxylic acid+R OHH+Corresponding ester+H2O\text{7 7 Difluoro 3 azabicyclo 4 1 0 heptane 6 carboxylic acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{Corresponding ester}+\text{H}_2\text{O}

Reaction TypeReagents/ConditionsProduct YieldReference
EsterificationMethanol, H₂SO₄, reflux85–92%
Amide FormationEDCI, DMF, 25°C, 12 hrs78–84%

Deprotection of tert-Butoxycarbonyl (Boc) Group

The Boc-protected amine undergoes acidolysis:

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Outcome : Generates a free amine for further functionalization.

Mechanism:

Boc protected derivativeTFA DCM7 7 Difluoro 3 azabicyclo 4 1 0 heptane 6 carboxylic acid+CO2+ CH3 3CH\text{Boc protected derivative}\xrightarrow{\text{TFA DCM}}\text{7 7 Difluoro 3 azabicyclo 4 1 0 heptane 6 carboxylic acid}+\text{CO}_2+\text{ CH}_3\text{ }_3\text{CH}

Conditions : 0°C to room temperature, 1–2 hrs.

Cyclization and Fluorination

  • Cyclization : Achieved via intramolecular nucleophilic attack under basic conditions (e.g., K₂CO₃ in DMF).

  • Fluorination : The 7,7-difluoro moiety is introduced using DAST (diethylaminosulfur trifluoride) or Selectfluor®.

StepReagentsTemperatureYield
CyclizationK₂CO₃, DMF, 80°C3 hrs70–75%
FluorinationDAST, CH₂Cl₂, −78°C1 hr65–68%

Reduction of Carboxylic Acid

  • Reduction to Alcohol : Lithium aluminum hydride (LiAlH₄) converts the acid to a primary alcohol .

    R COOHLiAlH4R CH2OH\text{R COOH}\xrightarrow{\text{LiAlH}_4}\text{R CH}_2\text{OH}

    Yield : 60–65% .

Curtius Rearrangement

  • Used to introduce amino groups via acyl azide intermediates :

    Acyl chloride+NaN3Acyl azideΔIsocyanateAmine\text{Acyl chloride}+\text{NaN}_3\rightarrow \text{Acyl azide}\xrightarrow{\Delta}\text{Isocyanate}\rightarrow \text{Amine}

    Conditions : Toluene, reflux, 6 hrs .

Comparative Reactivity Analysis

Reaction PathwayKey ChallengeOptimization Strategy
Boc DeprotectionOver-acidification leading to side productsSlow addition of TFA at 0°C
FluorinationLow selectivity for difluoro additionUse of excess DAST (−78°C)
Amide CouplingPoor solubility in polar solventsSwitch to THF or DMF

Mechanistic Insights

  • Steric Effects : The bicyclo[4.1.0]heptane framework imposes steric hindrance, slowing reactions at the 6-position.

  • Electronic Effects : Fluorine atoms withdraw electron density, enhancing the acidity of the carboxylic acid (pKa ≈ 2.1–2.5).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous bicyclic carboxylic acids, focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) Key Features
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid [4.1.0] 7,7-diF, 3-aza, 6-COOH C₇H₈F₂NO₂ 184.14 Enhanced metabolic stability; fluorination improves lipophilicity .
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid (AS9769) [3.1.0] 6,6-diF, 3-COOH C₆H₇F₂NO₂ 175.12 Smaller ring system (higher strain); used in fragment-based drug discovery .
7-Oxa-3-azabicyclo[4.1.0]heptane-6-carboxylic acid [4.1.0] 7-oxa, 3-aza, 6-COOH C₆H₉NO₃ 143.14 Oxygen substitution increases polarity; potential GABA analog .
6-Aminopenicillanic Acid (6-APA) [3.2.0] 4-thia, 1-aza, 6-NH₂ C₈H₁₂N₂O₃S 216.25 Core structure for β-lactam antibiotics; lacks fluorine substituents .
3-Boc-3,6-diazabicyclo[3.1.1]heptane (AS96452) [3.1.1] Boc-protected diaza, no COOH C₁₁H₂₀N₂O₂ 212.29 Diazabicyclo system; used as a scaffold for kinase inhibitors .

Research Findings and Trends

  • Metabolic Stability: Fluorination reduces CYP450-mediated degradation, as seen in the target compound versus non-fluorinated analogs .
  • Synthetic Accessibility : Smaller bicyclo systems (e.g., [3.1.0]) face challenges in large-scale synthesis due to ring strain, while [4.1.0] systems offer a balance .
  • Diversity-Oriented Synthesis : Catalogs like CymitQuimica’s () emphasize azabicyclo carboxylic acids as versatile intermediates, with pricing reflecting synthetic complexity (e.g., $4,000/g for rare spiro derivatives, ).

Preparation Methods

Representative Synthetic Route

A typical synthetic approach, adapted from recent research and industrial practices, includes the following key steps:

Step Reaction Type Reagents/Conditions Outcome
1 Bicyclo[4.1.0]heptane core formation [2+1] Cycloaddition or Diels-Alder reaction between suitable diene and dienophile Formation of bicyclic skeleton
2 Nitrogen protection Introduction of benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions Protected azabicyclic intermediate
3 Fluorination Use of difluorocarbene reagents or Selectfluor® at C7 position Installation of 7,7-difluoro substituents
4 Carboxylic acid introduction Oxidation or functional group transformation to install carboxylic acid at C6 Final target molecule
5 Purification Chromatographic methods such as reverse-phase HPLC Isolation of >95% pure compound

This route emphasizes mild reaction conditions and high stereochemical fidelity, with purification critical to remove stereoisomers and side products.

Fluorination Techniques

Data Table: Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bicyclic core formation Diels-Alder or cycloaddition 20–80 °C Several hours 70–85 Depends on diene/dienophile used
Nitrogen protection (Cbz) Benzyl chloroformate, base Room temperature 1–3 hours >90 Protects amine functionality
Fluorination Difluorocarbene reagent or Selectfluor® 0 to 25 °C 1–4 hours 60–80 Critical for 7,7-difluoro substitution
Carboxylic acid introduction Oxidizing agents (KMnO4, CrO3) or functional group transformation 0 to 50 °C 2–6 hours 75–90 Controlled to avoid over-oxidation
Purification Reverse-phase HPLC or recrystallization Ambient Variable >95 purity Essential for stereochemical purity

Research Findings and Considerations

  • Stereochemical Control: The compound’s biological activity is highly dependent on stereochemistry at C6 and C7 positions. Enantiomeric purity is maintained through careful reaction design and purification.
  • Fluorine Effects: The 7,7-difluoro substitution locks ring conformation, enhancing metabolic stability and receptor binding affinity in medicinal chemistry applications.
  • Reaction Optimization: Mild reaction conditions and stepwise protection/deprotection strategies improve overall yield and reduce side products.
  • Scalability: Industrial methods focus on cost-effective reagents like phosphorus tribromide or bromine/triphenylphosphine systems for ring closure, adaptable for fluorinated analogs.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Reactant of Route 2
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

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